
Thymidine-5'-monophosphate-13C10,15N2 (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is a labeled nucleotide analog used in various scientific research applications. It is a stable isotope-labeled compound where carbon-13 and nitrogen-15 isotopes replace the natural carbon and nitrogen atoms in the thymidine-5’-monophosphate molecule. This labeling allows for precise tracking and quantification in biochemical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-monophosphate-13C10,15N2 (disodium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine-5’-monophosphate molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to obtain the monophosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Thymidine-5’-monophosphate-13C10,15N2 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and isotopic enrichment. The final product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine-5’-monophosphate-13C10,15N2 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to thymidine-5’-diphosphate or thymidine-5’-triphosphate.
Reduction: Reduction of the phosphate group to form thymidine.
Substitution: Replacement of the phosphate group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include thymidine-5’-diphosphate, thymidine-5’-triphosphate, and various substituted thymidine derivatives .
Wissenschaftliche Forschungsanwendungen
Thymidine-5’-monophosphate-13C10,15N2 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track nucleotide metabolism.
Biology: Employed in DNA synthesis studies to understand replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of diagnostic assays and therapeutic agents
Wirkmechanismus
Thymidine-5’-monophosphate-13C10,15N2 (disodium) exerts its effects by incorporating into DNA during replication. The labeled isotopes allow for precise tracking of the nucleotide within biological systems. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved include DNA synthesis, repair, and degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thymidine-5’-monophosphate (unlabeled)
- Thymidine-5’-diphosphate-13C10,15N2 (disodium)
- Thymidine-5’-triphosphate-13C10,15N2 (disodium)
Uniqueness
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C10H13N2Na2O8P |
|---|---|
Molekulargewicht |
378.09 g/mol |
IUPAC-Name |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI-Schlüssel |
AGSQMPPRYZYDFV-RUIBEINESA-L |
Isomerische SMILES |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O.[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

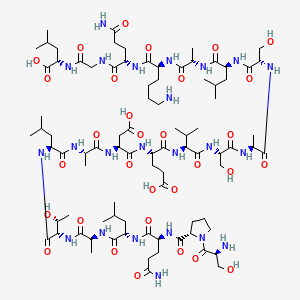
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
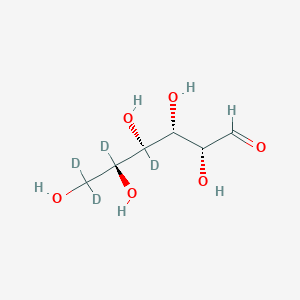
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
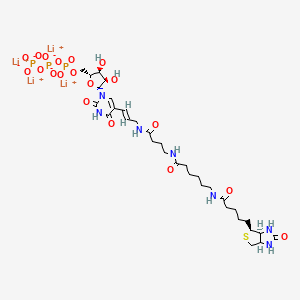
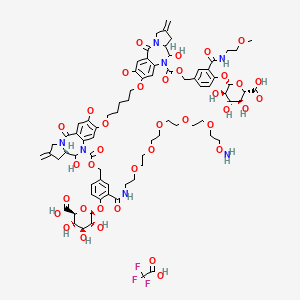
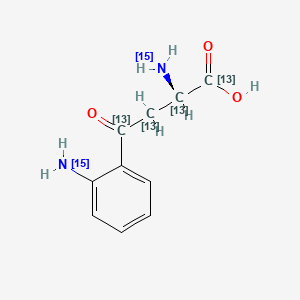

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

